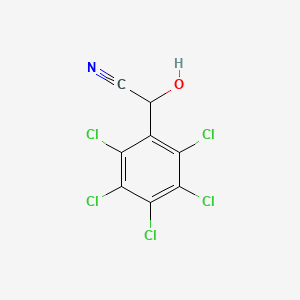
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom, and a methylnitrosoamino group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with nitrosating agents like nitrosomethylurea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学研究应用
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- involves its interaction with biological molecules, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, leading to antimicrobial and antifungal effects. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
相似化合物的比较
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylnitrosoamino group.
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-: Contains a methylphenylamino group instead of a methylnitrosoamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylnitrosoamino group enhances its potential as an antimicrobial agent compared to similar compounds.
属性
CAS 编号 |
15030-46-3 |
|---|---|
分子式 |
C11H7ClN2O3 |
分子量 |
250.64 g/mol |
IUPAC 名称 |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C11H7ClN2O3/c1-14(13-17)9-8(12)10(15)6-4-2-3-5-7(6)11(9)16/h2-5H,1H3 |
InChI 键 |
QBWWMORRKFZBAN-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




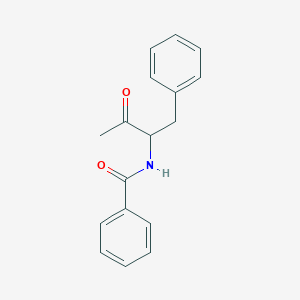
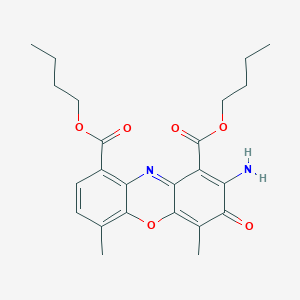
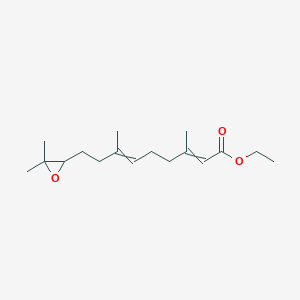
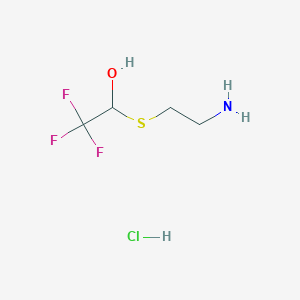
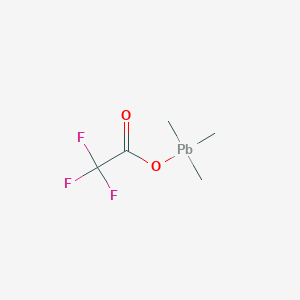
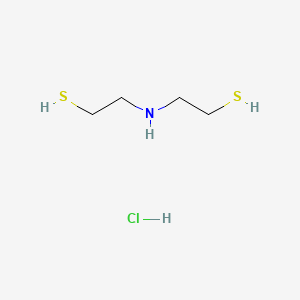

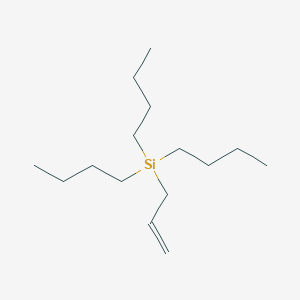

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)

